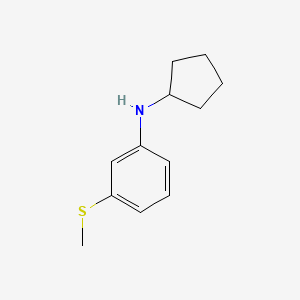

N-cyclopentyl-3-(methylsulfanyl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H17NS |

|---|---|

Molekulargewicht |

207.34 g/mol |

IUPAC-Name |

N-cyclopentyl-3-methylsulfanylaniline |

InChI |

InChI=1S/C12H17NS/c1-14-12-8-4-7-11(9-12)13-10-5-2-3-6-10/h4,7-10,13H,2-3,5-6H2,1H3 |

InChI-Schlüssel |

BWLZMDFCUOBKOX-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=CC=CC(=C1)NC2CCCC2 |

Herkunft des Produkts |

United States |

Synthetic Strategies for N Cyclopentyl 3 Methylsulfanyl Aniline and Analogues

Direct Synthesis Approaches for N-cyclopentyl-3-(methylsulfanyl)aniline

The direct construction of the target molecule can be envisioned through two primary bond-forming strategies: the formation of the carbon-nitrogen bond or the nitrogen-cyclopentyl bond.

Nucleophilic Aromatic Substitution on Halogenated Thioanisoles

One potential route is the nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a halide from an aromatic ring by a nucleophile. In this context, cyclopentylamine (B150401) acts as the nucleophile, attacking a halogenated thioanisole (B89551) precursor.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

For this specific synthesis, the reaction would proceed as follows:

Reactants : 3-Halothioanisole (e.g., 3-fluoro- or 3-chloro-thioanisole) and cyclopentylamine.

Conditions : The success of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. libretexts.orgyoutube.com The methylsulfanyl (-SMe) group is only a weak activator, meaning that forcing conditions, such as high temperatures and the use of a strong base, would likely be required to drive the reaction to completion. The typical reactivity order for the halogen leaving group in SNAr is F > Cl > Br > I. nih.gov

Table 1: Key Components for Synthesis via Nucleophilic Aromatic Substitution

| Component | Role | Example(s) | Key Considerations |

| Aryl Halide | Electrophilic Substrate | 3-Fluorothioanisole, 3-Chlorothioanisole | Fluoride is typically the best leaving group for SNAr. |

| Nucleophile | Amine Source | Cyclopentylamine | Primary amine that attacks the aryl halide. |

| Base | Acid Scavenger/Catalyst | K₂CO₃, NaH, Triethylamine | Neutralizes the HX formed and can facilitate the reaction. |

| Solvent | Reaction Medium | DMSO, DMF, NMP | High-boiling polar aprotic solvents are commonly used. |

N-Alkylation of 3-(methylsulfanyl)aniline with Cyclopentyl Electrophiles

A more common and often more efficient approach is the N-alkylation of the pre-formed aniline (B41778) core. This strategy involves reacting 3-(methylsulfanyl)aniline with an electrophilic source of the cyclopentyl group.

This reaction is a standard method for forming secondary amines. psu.edu A variety of alkylating agents and conditions can be employed:

Using Cyclopentyl Halides : The most straightforward method involves reacting 3-(methylsulfanyl)aniline with cyclopentyl bromide or iodide. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to neutralize the hydrohalic acid produced. A significant challenge can be controlling over-alkylation, which leads to the formation of tertiary amines. psu.edu The use of specific solvents, like ionic liquids, has been shown to improve selectivity for mono-alkylation. psu.edu

Using Alcohols via "Borrowing Hydrogen" Catalysis : Modern catalytic methods offer a greener alternative. The "borrowing hydrogen" or "hydrogen autotransfer" methodology utilizes cyclopentanol (B49286) as the alkylating agent in the presence of a transition metal catalyst (e.g., based on iridium, ruthenium, or manganese). researchgate.netnih.gov In this process, the catalyst temporarily oxidizes the alcohol to a ketone, which then forms an imine with the aniline. The catalyst then uses the captured hydrogen to reduce the imine to the desired secondary amine, with water being the only byproduct. researchgate.net

Table 2: Comparison of N-Alkylation Methods

| Method | Cyclopentyl Source | Catalyst/Base | Byproduct | Advantages | Disadvantages |

| Classical Alkylation | Cyclopentyl bromide/iodide | K₂CO₃, NaH, Et₃N | Halide Salt | Readily available reagents. | Risk of over-alkylation; stoichiometric waste. |

| Borrowing Hydrogen | Cyclopentanol | Ir, Ru, or Mn complex; base | Water | Atom-economical; "green" process. | Requires specific metal catalysts. |

Synthesis of Related Aniline Derivatives Bearing Cyclopentyl and Methylthio Moieties

The synthetic principles described above can be extended to prepare various isomers and analogues of the target compound.

Approaches to N-Cyclopentyl-2-(methylsulfanyl)aniline and Regioisomers

The synthesis of the ortho- and para-regioisomers, N-cyclopentyl-2-(methylsulfanyl)aniline and N-cyclopentyl-4-(methylsulfanyl)aniline, can be achieved using analogous N-alkylation or SNAr strategies starting from the corresponding isomeric precursors (e.g., 2-(methylsulfanyl)aniline or 4-halothioanisole). The electronic influence of the methylthio group differs depending on its position, which can affect reaction rates, but the fundamental approaches remain the same. The existence of these compounds is confirmed by their registration in chemical databases.

Table 3: Selected Regioisomers and Related Analogues

| Compound Name | Position of -SMe | CAS Number |

| N-Cyclopentyl-3-(methylsulfanyl)aniline | meta | 1019536-51-6 bldpharm.com |

| N-Cyclopentyl-4-(methylsulfanyl)aniline | para | 1019512-37-8 bldpharm.com, 383127-32-0 parchem.com |

| N-(3-Methylcyclopentyl)-2-(methylthio)aniline | ortho | 1343253-09-7 chemscene.com |

Synthesis via Thioether Formation on Aniline Precursors

An alternative synthetic logic involves forming the thioether bond at a later stage of the synthesis. This approach starts with an N-cyclopentylaniline precursor that is subsequently functionalized with the methylthio group.

Two main pathways can be considered for this strategy: acsgcipr.org

Thiolation of a Halogenated Precursor : This route begins with a suitable halogenated N-cyclopentylaniline, such as N-cyclopentyl-3-bromoaniline. This intermediate can then undergo a carbon-sulfur cross-coupling reaction. This is often achieved using a palladium or copper catalyst with a sulfur source like sodium thiomethoxide (NaSMe) or by using methylthiol itself. acsgcipr.org

Methylation of a Thiol Precursor : This pathway involves the initial synthesis of an N-cyclopentylaniline bearing a thiol group, such as N-cyclopentyl-3-mercaptoaniline. The thiol group can then be methylated using a simple electrophile like methyl iodide or dimethyl sulfate (B86663) in the presence of a non-nucleophilic base to afford the final methylthio ether. nih.govmdpi.com

Table 4: Strategies for Late-Stage Thioether Formation

| Strategy | Starting Material | Key Reagent(s) | Bond Formed |

| Thiolation | N-Cyclopentyl-3-haloaniline | Sodium thiomethoxide, Pd/Cu catalyst | Aryl C-S |

| Methylation | N-Cyclopentyl-3-mercaptoaniline | Methyl iodide, Base | S-CH₃ |

Preparation of N-Substituted Anilines with Cyclopentyl and Sulfanyl (B85325) Groups

The synthetic utility of N-cyclopentylaniline as a building block extends to the preparation of derivatives with various other sulfanyl groups beyond a simple methyl ether. These syntheses typically involve reacting the N-cyclopentylaniline core with different sulfur-based electrophiles.

Sulfonamides : A common and important class of compounds, sulfonamides, can be prepared by reacting N-cyclopentylaniline with a desired sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine.

Sulfonimidamides : These compounds are bioisosteres of sulfonamides where one sulfonyl oxygen is replaced by an imino group. Chiral sulfonimidamides can be synthesized via the enantiospecific reaction of anilines with sulfonimidoyl fluorides. This transformation is often promoted by a Lewis acid, such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), and proceeds through an SN2-like mechanism at the sulfur center. nih.gov

Table 5: Synthesis of N-Cyclopentylaniline Derivatives with Different Sulfanyl Groups

| Derivative Class | Sulfur Functional Group | Key Reagent for Synthesis |

| Sulfonamide | -SO₂-R | Sulfonyl chloride (R-SO₂Cl) |

| Sulfonimidamide | -S(O)(NR)-R | Sulfonimidoyl fluoride |

Catalytic Methodologies in the Synthesis of Aniline Frameworks

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-nitrogen bonds, providing powerful tools for constructing complex aniline derivatives.

Palladium-catalyzed N-arylation, most notably the Buchwald-Hartwig amination, stands as a premier method for the formation of N-aryl and N-alkyl aniline derivatives. researchgate.net This reaction facilitates the coupling of an amine with an aryl halide or triflate. For the synthesis of N-cyclopentyl-3-(methylsulfanyl)aniline, two primary retrosynthetic pathways can be envisioned:

The reaction of 3-(methylsulfanyl)aniline with a cyclopentyl halide (e.g., cyclopentyl bromide) or an activated cyclopentyl species.

The coupling of cyclopentylamine with a 1-halo-3-(methylsulfanyl)benzene derivative (e.g., 1-bromo-3-(methylsulfanyl)benzene).

These reactions are typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂). The efficiency and scope of the transformation are heavily dependent on the choice of a supporting ligand, which stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich biaryl monophosphine ligands are often employed to achieve high yields under mild conditions. researchgate.net The use of a suitable base is also critical to neutralize the acid generated during the reaction.

Table 1: Typical Components in Palladium-Catalyzed N-Arylation Reactions

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts | Source of the active Pd(0) catalyst. researchgate.net |

| Ligand | Biaryl monophosphines (e.g., RuPhos, AdBippyPhos) | Stabilizes the Pd center, promotes oxidative addition and reductive elimination. researchgate.netnih.gov |

| Base | NaOtBu, K₂CO₃, KOPh, LiHMDS | Deprotonates the amine and neutralizes the generated acid (HX). researchgate.netnih.gov |

| Aryl/Heteroaryl Electrophile | Aryl/Heteroaryl chlorides, bromides, triflates | Provides the aryl group for the C-N bond formation. researchgate.netmit.edu |

| Amine Nucleophile | Primary/secondary amines, anilines, iminodibenzyls | Provides the nitrogen atom for the C-N bond formation. researchgate.net |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

The reaction conditions, including catalyst loading, temperature, and choice of base, must be optimized for specific substrates to achieve high yields and avoid side reactions. For instance, some fluorinated anilines, which are unstable under strong base and high heat, have been successfully synthesized using the weaker base potassium phenoxide (KOPh), demonstrating the tunability of these systems. nih.gov

The Larock indole (B1671886) synthesis is a powerful palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne to form a 2,3-disubstituted indole. ub.eduwikipedia.org While this reaction produces indoles, its mechanistic principles serve as a blueprint for a broader class of palladium-catalyzed annulations that use anilines as starting materials to construct diverse heterocyclic frameworks.

The generally accepted mechanism for the Larock reaction involves several key steps: ub.edu

Oxidative Addition : The aryl iodide (e.g., o-iodoaniline) adds to a Pd(0) species to form an arylpalladium(II) intermediate.

Alkyne Coordination and Insertion : The alkyne coordinates to the arylpalladium(II) complex and subsequently undergoes a regioselective syn-insertion into the aryl-palladium bond. This step forms a vinylpalladium intermediate.

Intramolecular Aminopalladation : The nitrogen atom of the aniline displaces the halide on the palladium center, leading to a six-membered palladacycle.

Reductive Elimination : The final C-N bond is formed through reductive elimination, which regenerates the Pd(0) catalyst and releases the indole product.

This mechanistic paradigm of oxidative addition followed by insertion and intramolecular cyclization has been extended to synthesize other heterocyclic systems. For example, the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org These "Larock Reaction Analogs" demonstrate how the core principles of palladium catalysis can be harnessed to construct complex molecular architectures from simple aniline precursors through annulation cascades. acs.org

Generation of Aniline Derivatives via Radical-Mediated Processes

Radical-mediated reactions offer an alternative to traditional transition-metal-catalyzed cross-coupling for the functionalization of aniline frameworks. A notable example is the direct C-H (hetero)arylation of anilines under visible light irradiation. acs.org This catalyst-free approach allows for the formation of C-C bonds at the ortho and para positions of the aniline ring.

The reaction proceeds through the formation of a donor-acceptor complex between the electron-rich aniline and an electron-withdrawing substituted (hetero)aryl halide. acs.org Upon irradiation with visible light (e.g., blue LEDs), this complex facilitates a single-electron transfer, leading to the generation of a transient aryl radical. This radical species is then trapped by an aniline molecule present in the reaction mixture to afford the arylated product. This method is valued for its mild conditions (room temperature) and high functional group tolerance. acs.org While this specific process functionalizes the aniline ring rather than the nitrogen atom, it represents a valid radical-mediated strategy for synthesizing analogues of N-cyclopentyl-3-(methylsulfanyl)aniline with additional aryl substituents on the aromatic core.

Cascade and Multicomponent Reactions for Substituted Aniline Construction

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single pot operation. bohrium.comrsc.org These reactions are characterized by high atom and step economy, making them attractive for diversity-oriented synthesis. researchgate.net

Several MCRs have been developed for the de novo synthesis of highly substituted aniline frameworks from simple, often acyclic, precursors. One such strategy is the three-component cyclo-condensation/aromatization of an amine, acetone (B3395972) (which forms an enamine or imine in situ), and a 1,3-diketone. rsc.org This method provides a facile route to meta-substituted anilines, a substitution pattern present in the target molecule.

Other advanced strategies include:

Gold-Catalyzed Three-Component Reactions : Cationic gold catalysts can activate alkynes towards nucleophilic attack, enabling domino reactions. A reported three-component reaction utilizes a gold(I) catalyst to sequentially activate two different alkynes, leading to a formal (3+2) annulation/Diels-Alder sequence that ultimately furnishes a variety of substituted anilines. researchgate.net

Palladium-Catalyzed Cascade Reactions : Beyond simple cross-coupling, palladium can catalyze complex cascade sequences. For instance, a process involving sequential aminopalladation and carbopalladation has been developed to synthesize polycyclic nitrogen heterocycles from N,2-diallylaniline derivatives, showcasing the power of catalyst control to orchestrate complex transformations. nih.gov

These methods highlight a shift from stepwise functionalization of a pre-existing aniline ring to the convergent assembly of the entire substituted aromatic amine core from simpler building blocks, offering a modular and efficient approach to synthesizing N-cyclopentyl-3-(methylsulfanyl)aniline and its analogues.

Table 2: Interactive Data on Selected Cascade and Multicomponent Reactions for Aniline Synthesis

| Reaction Name | Key Reactants | Catalyst | Key Features |

|---|---|---|---|

| Cyclo-condensation/Aromatization rsc.org | Amine, Acetone, 1,3-Diketone | None (thermal or microwave) | Facile synthesis of meta-substituted anilines from acyclic precursors. |

| Gold-Catalyzed Domino Reaction researchgate.net | Amine, Two different Alkynes | Cationic Gold(I) | Modular synthesis of various substituted anilines via a domino annulation/Diels-Alder sequence. |

| Pd-Catalyzed Carboamination Cascade nih.gov | N-substituted 2-allylaniline, Aryl bromide | Palladium complex | Constructs polycyclic nitrogen heterocycles via sequential aminopalladation and carbopalladation. |

Mechanistic Organic Chemistry and Reactivity of N Cyclopentyl 3 Methylsulfanyl Aniline Systems

Fundamental Reaction Pathways of N-Alkyl Anilines and Thioethers

The reactivity of N-cyclopentyl-3-(methylsulfanyl)aniline is a composite of the behaviors of its constituent functional groups: the N-alkyl aniline (B41778) and the thioether.

N-Alkyl Anilines: The aniline moiety is characterized by the nitrogen atom's lone pair of electrons, which is delocalized into the aromatic π-system. chemistrysteps.com This delocalization makes the aromatic ring highly activated towards electrophilic aromatic substitution and influences the basicity of the nitrogen. chemistrysteps.com

Basicity and Nucleophilicity: Compared to alkylamines, anilines are significantly weaker bases because the lone pair on the nitrogen is less available for protonation. chemistrysteps.com The N-cyclopentyl group, being an electron-donating alkyl group, slightly increases the basicity compared to aniline itself. The nitrogen atom can still act as a nucleophile, participating in reactions like N-alkylation. nih.gov

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. However, under strongly acidic conditions, such as in nitration, the amino group becomes protonated to form an anilinium ion (-NHR₂⁺), which is a deactivating, meta-directing group. chemistrysteps.com Halogenation of anilines, for instance, typically proceeds rapidly and can lead to polysubstitution if not controlled. core.ac.uk

Oxidation: Anilines are susceptible to oxidation, which can lead to a variety of products, including N-centered radicals, quinone imines, and polymeric materials like polyaniline. nih.govnih.gov

Thioethers (Methylsulfanyl Group): The sulfur atom in the methylsulfanyl group possesses lone pairs of electrons, making it nucleophilic. It is also susceptible to oxidation.

Nucleophilicity: Thioethers are good nucleophiles, readily participating in Sₙ2 reactions with alkyl halides to form sulfonium (B1226848) salts. masterorganicchemistry.com The sulfur atom in a thioether is generally more nucleophilic but less basic than the oxygen atom in an ether. chemistrysteps.com

Oxidation: The sulfur atom can be easily oxidized to form sulfoxides and subsequently sulfones using various oxidizing agents. chemistrysteps.com This transformation is a common pathway for functionalizing thioethers.

Directing Effects: The methylsulfanyl group is a moderately activating, ortho, para-director in electrophilic aromatic substitution due to the ability of the sulfur's lone pairs to donate electron density to the ring through resonance.

Exploration of N-cyclopentyl-3-(methylsulfanyl)aniline as a Substrate in Novel Transformations

The unique combination of an N-alkylamino group and a methylsulfanyl group makes N-cyclopentyl-3-(methylsulfanyl)aniline an interesting substrate for developing novel synthetic methodologies. Its reactivity can be harnessed in various transformations, particularly in the realm of modern catalytic chemistry.

One of the most promising areas is transition metal-catalyzed C-H bond functionalization. researchgate.net The aniline nitrogen can serve as a directing group to achieve regioselective C-H activation at the ortho position. nih.gov This allows for the direct introduction of various functional groups, bypassing the need for pre-functionalized substrates. For instance, palladium-catalyzed C-H functionalization of anilines has been used to synthesize complex molecules like 2-phenylindoles. organic-chemistry.org

Furthermore, the thioether moiety offers another handle for transformation. Its oxidation to a sulfoxide (B87167) or sulfone would drastically alter the electronic properties of the aromatic ring, potentially switching the directing effect for subsequent reactions. Syntheses of thioethers from anilines have been developed under transition-metal-free conditions, highlighting the accessibility of such structures. acs.org

The molecule could also serve as a precursor in photocatalytic reactions. For example, C-H arylation reactions have been achieved using anilines as starting materials to generate aryl diazonium salts in situ under visible light, which then couple with various partners. rsc.org The presence of the methylsulfanyl group could modulate the electronic properties of the aniline and influence the efficiency and selectivity of such photochemical transformations.

Mechanistic Studies on Related Cycloalkyl-Substituted Aniline Reactions

Mechanistic insights into the reactivity of N-cyclopentyl-3-(methylsulfanyl)aniline can be gleaned from studies on analogous systems, particularly those involving cycloalkyl and cycloalkenyl anilines, as well as general aniline derivatization reactions.

Studies on the halogenation of N-acyl protected 2-(cyclopent-1-en-1-yl)anilines provide a close model for the potential reactivity of the cyclopentyl moiety if unsaturation were present. The reaction of N-sulfonyl-2-(cyclopent-1-en-1-yl)anilines with molecular bromine in the presence of potassium thiocyanate (B1210189) results in the addition of an isothiocyanate group to the cyclopentenyl ring, yielding N-sulfonyl-2-(5-isothiocyanatocyclopent-1-en-1-yl)anilines. researchgate.net This indicates that the double bond of a cycloalkenyl substituent is reactive towards electrophilic addition.

Similarly, the reaction of N-methylsulfonyl-2-(cyclopent-1-en-1-yl)-6-methylaniline with bromine in methanol (B129727) leads to the formation of the corresponding 5-methoxycyclopent-1-en-1-yl derivative, demonstrating that the solvent can participate as a nucleophile in these additions. researchgate.net These reactions highlight the susceptibility of unsaturated cycloalkyl rings attached to anilines to undergo electrophilic functionalization.

General halogenation of the aniline ring itself is also a key reaction. Under free chlorination or bromination, anilines can form haloacetonitriles and a variety of large-molecule disinfection byproducts, including chloroanilines and (chloro)benzoquinone imines. nih.gov The reaction pathways often involve initial ring halogenation, followed by further oxidation and potential ring cleavage. nih.gov

| Substrate | Reagents | Solvent | Product |

|---|---|---|---|

| N-sulfonyl-2-(cyclopent-1-en-1-yl)aniline | Br₂, KSCN | Not specified | N-sulfonyl-2-(5-isothiocyanatocyclopent-1-en-1-yl)aniline |

| N-methylsulfonyl-2-(cyclopent-1-en-1-yl)aniline | Br₂, NaHCO₃ | Methanol | N-methylsulfonyl-2-(5-methoxycyclopent-1-en-1-yl)aniline |

| N-methylsulfonyl-2-(cyclopent-1-en-1-yl)aniline | CuBr₂ | Methanol | N-methylsulfonyl-2-(5-methoxycyclopent-1-en-1-yl)aniline |

Transition metal-catalyzed C-H activation and borylation represent a powerful tool for functionalizing aromatic rings. researchgate.net For aniline derivatives, controlling the regioselectivity of this reaction is a significant challenge. Typically, iridium-catalyzed borylation of arenes favors the least sterically hindered position. However, with anilines, the directing effect of the amino group becomes crucial.

Recent studies have shown that high ortho-selectivity in the C-H borylation of anilines can be achieved using transient directing groups. nih.gov For instance, the in situ formation of an ArylN(H)BEg species (where Eg = ethylene (B1197577) glycolato) directs an iridium catalyst to borylate the C-H bond ortho to the amino group. nih.gov This method, however, is less effective for N-alkyl anilines. nih.gov

Alternatively, para-selective C-H borylation of unprotected anilines can be achieved at room temperature by designing specific ligand frameworks for the iridium catalyst. acs.org This approach avoids the need for protecting groups and high temperatures, offering a more direct route to para-functionalized anilines. The selectivity is controlled by a combination of ligand design and substrate sterics. researchgate.netacs.org Metal-free approaches using iodine-activated pyrazaboles have also been developed for the ortho-borylation of N-alkyl anilines, proceeding through an initial N-H borylation followed by the directed C-H borylation. nih.gov

| Reaction Type | Catalyst/Reagent | Directing Group Strategy | Selectivity | Reference |

|---|---|---|---|---|

| Ir-catalyzed Borylation | [Ir(OMe)(cod)]₂, dtbpy, B₂eg₂ | Transient N-BEg group | Ortho | nih.gov |

| Metal-free Borylation | Iodine-activated pyrazabole | Transient N-H borylation | Ortho | nih.gov |

| Ir-catalyzed Borylation | [Ir(cod)Cl]₂, custom ligand | Ligand/Substrate control | Para | researchgate.netacs.org |

The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds is fundamental to organic synthesis. scirp.org

C-N Bond Formation: Transition metal catalysis plays a pivotal role in modern C-N bond formation. illinois.edu The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example used to form C-N bonds between aryl halides/triflates and amines. Copper catalysts are also effective, for instance, in the stereoselective synthesis of N-glycosides via a Buchwald-Hartwig-type coupling. acs.orgacs.org These reactions typically proceed through a catalytic cycle involving oxidative addition, ligand substitution, and reductive elimination.

C-S Bond Formation: The construction of C-S bonds can be achieved through various mechanisms. acs.org In biological systems, enzymes such as S-transferases catalyze the formation of C-S bonds, often using S-adenosylmethionine (SAM) as a cofactor. acs.orgnih.gov In synthetic chemistry, organocatalytic methods, such as the sulfa-Michael addition of thiols to unsaturated compounds, are widely used. acs.org This reaction involves the 1,4-addition of a sulfur nucleophile and can be rendered highly enantioselective using chiral organocatalysts. acs.org Additionally, thioethers can be synthesized from anilines and thiols under photocatalytic, metal-free conditions. acs.org

Regioselectivity and Stereoselectivity in Reactions Involving the Cyclopentyl and Methylthio Moieties

Regioselectivity: In reactions involving N-cyclopentyl-3-(methylsulfanyl)aniline, regioselectivity is primarily dictated by the directing effects of the two substituents on the aromatic ring. wikipedia.orglibretexts.org

-NH-cyclopentyl group: This is a strongly activating ortho, para-director.

-S-CH₃ group: This is a moderately activating ortho, para-director.

For an electrophilic aromatic substitution, the positions ortho and para to the -NH-cyclopentyl group (positions 2, 4, and 6) are highly activated. The -S-CH₃ group at position 3 activates positions 2, 4, and 6. Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at positions 2, 4, and 6. The ultimate regiochemical outcome will depend on the steric hindrance imposed by the bulky cyclopentyl group, which may disfavor substitution at the adjacent position 2, potentially favoring positions 4 and 6. In catalyst-controlled reactions like C-H borylation, ligand design can override these intrinsic substrate preferences to achieve high selectivity for a specific position, such as the para position (position 6). acs.org The ability to control regioselectivity is crucial as it dictates the constitution of the resulting isomer. nih.gov

Stereoselectivity: Stereoselectivity becomes relevant when new chiral centers are formed. While the parent molecule is achiral, reactions involving either the cyclopentyl or methylthio groups can lead to stereoisomers. For instance, in a Buchwald-Hartwig coupling reaction with a chiral glycosyl chloride, the use of 4-(methylthio)aniline (B85588) as the amine component can result in the formation of a mixture of anomeric products, though often with a preference for one stereoisomer (e.g., the β anomer). acs.orgacs.org The minimal steric hindrance of such primary arylamines can allow for greater conformational flexibility during the reaction, leading to mixtures of diastereomers. acs.org Similarly, intramolecular cycloaddition reactions involving a methylthio-substituted tetrazole have been shown to proceed with excellent diastereoselectivity, indicating that the thioether group can influence the stereochemical course of a reaction. researchgate.net

Computational Investigation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to explore the intricacies of reaction mechanisms at a molecular level. For a molecule like N-cyclopentyl-3-(methylsulfanyl)aniline, theoretical studies would be invaluable for understanding its behavior in various chemical transformations. Such investigations typically employ quantum chemical methods to map out potential energy surfaces, identify stationary points (reactants, intermediates, transition states, and products), and calculate their relative energies.

Quantum Chemical Studies on Elementary Steps

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in dissecting the elementary steps of a reaction. These studies can provide critical data on activation energies, geometries of transition states, and reaction coordinates. For electrophilic aromatic substitution, a common reaction for anilines, computational models can detail the formation of the sigma complex (arenium ion) and the subsequent proton transfer.

In a hypothetical study of the nitration of N-cyclopentyl-3-(methylsulfanyl)aniline, quantum chemical calculations would likely reveal the preferred site of substitution. The interplay between the activating, ortho-, para-directing N-cyclopentylamino group and the deactivating, meta-directing (due to the sulfur atom's electronegativity, although the lone pairs can have a slight activating effect through resonance) methylsulfanyl group would be quantified. The calculations would yield activation barriers for the formation of different isomeric transition states, thus predicting the product distribution.

Table 1: Hypothetical Calculated Activation Energies for the Nitration of N-cyclopentyl-3-(methylsulfanyl)aniline

| Position of Nitration | Activation Energy (kcal/mol) |

| ortho- to -NHC₅H₉ (Position 2) | 18.5 |

| ortho- to -NHC₅H₉ (Position 6) | 16.2 |

| para- to -NHC₅H₉ (Position 4) | 15.8 |

Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution for substituted anilines. The lower activation energy for the para- and ortho- (position 6) substitution reflects the directing effects of the amino group, with steric hindrance from the cyclopentyl group likely increasing the barrier for substitution at position 2.

Analysis of Electronic and Steric Effects on Reactivity

The reactivity of N-cyclopentyl-3-(methylsulfanyl)aniline is governed by a combination of electronic and steric factors, which can be quantitatively analyzed through computational methods. The N-cyclopentyl group exerts a significant steric influence and a moderate electronic effect, while the methylsulfanyl group primarily contributes electronically.

Electronic Effects: The nitrogen atom of the amino group is a strong electron-donating group, activating the aromatic ring towards electrophilic attack. The methylsulfanyl group at the meta position has a more complex electronic influence. While the sulfur atom is more electronegative than carbon and can withdraw electron density inductively, its lone pairs can participate in resonance, donating electron density to the ring. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these effects by calculating atomic charges and orbital occupancies. These studies generally show that the resonance effect of sulfur, while present, is often outweighed by its inductive withdrawal, especially when it is not directly conjugated with a strongly electron-withdrawing group.

Steric Effects: The bulky cyclopentyl group on the nitrogen atom introduces considerable steric hindrance. This bulk can disfavor reactions at the ortho positions of the aromatic ring. Computational models can precisely quantify this steric strain in the transition states for ortho-substitution compared to para-substitution. Furthermore, the cyclopentyl group can influence the planarity of the amino group with respect to the benzene (B151609) ring, which in turn affects the degree of resonance between the nitrogen lone pair and the aromatic system. mdpi.com

Table 2: Illustrative Computational Data on Electronic and Steric Parameters

| Parameter | Value | Interpretation |

| NBO Charge on Nitrogen | -0.45 e | High negative charge indicates strong electron-donating character. |

| NBO Charge on Sulfur | -0.15 e | Moderate negative charge, reflecting a balance of inductive and resonance effects. |

| C-N-C Bond Angle | 122.5° | Deviation from 120° can indicate steric strain and influence on conjugation. |

| Dihedral Angle (C-N-C plane vs. Ring) | 25° | A non-zero dihedral angle suggests some steric hindrance from the cyclopentyl group, reducing optimal p-orbital overlap. |

Note: These values are hypothetical and serve to illustrate the types of data obtained from computational analyses of substituted anilines.

Solvent Effects Modeling in Reaction Pathways

The surrounding solvent can have a profound impact on reaction rates and mechanisms. Computational chemistry can account for these effects through various solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models, while more computationally expensive, involve including individual solvent molecules in the calculation, allowing for the study of specific solvent-solute interactions like hydrogen bonding.

For reactions involving N-cyclopentyl-3-(methylsulfanyl)aniline that proceed through charged intermediates or transition states, such as S_NAr reactions, solvent polarity would be a critical factor. A polar solvent would be expected to stabilize charged species, thereby lowering the activation energy and accelerating the reaction. Computational models can quantify this stabilization. For instance, the calculated activation energy for a reaction in a polar solvent like dimethyl sulfoxide (DMSO) would be significantly lower than in a nonpolar solvent like hexane.

Table 3: Hypothetical Calculated Activation Energies in Different Solvents

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Hexane (Nonpolar) | 1.9 | 28.7 |

| Tetrahydrofuran (Moderately Polar) | 7.6 | 24.1 |

| Acetonitrile (Polar Aprotic) | 37.5 | 20.3 |

| Water (Polar Protic) | 80.1 | 18.9 |

Note: This table provides illustrative data for a hypothetical nucleophilic substitution reaction involving N-cyclopentyl-3-(methylsulfanyl)aniline, demonstrating the trend of decreasing activation energy with increasing solvent polarity.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of N-cyclopentyl-3-(methylsulfanyl)aniline in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of N-cyclopentyl-3-(methylsulfanyl)aniline.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the N-H proton and the methine proton of the cyclopentyl group. Within the cyclopentyl ring, adjacent methylene (B1212753) protons would show cross-peaks, allowing for a sequential walk around the ring. For the aromatic region, correlations would help distinguish between the coupled protons on the aniline (B41778) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.eduemerypharma.com It would definitively link the proton signals of the methylsulfanyl group, the cyclopentyl ring, and the aromatic ring to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. columbia.edusdsu.edu For instance, correlations would be expected from the methyl protons of the methylsulfanyl group to the aromatic carbon to which it is attached (C3). Similarly, the methine proton of the cyclopentyl group would show a correlation to the aniline C1 carbon through the nitrogen atom. These correlations are vital for confirming the substitution pattern of the aniline ring. youtube.comscience.gov

Table 1: Predicted ¹H and ¹³C NMR Data for N-cyclopentyl-3-(methylsulfanyl)aniline

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| N-H | ~3.8 - 4.2 (broad s) | - | C1, C-cyclopentyl(methine) |

| S-CH₃ | ~2.45 (s) | ~15.5 | C3 |

| C1-H (cyclopentyl) | ~3.7 - 3.9 (m) | ~53.0 | C1 (aniline), C2/C5 (cyclopentyl) |

| C2/C5-H (cyclopentyl) | ~1.9 - 2.1 (m) | ~33.5 | C1, C3/C4 (cyclopentyl) |

| C3/C4-H (cyclopentyl) | ~1.5 - 1.7 (m) | ~24.0 | C2/C5, C1 (cyclopentyl) |

| C2-H (aniline) | ~6.6 - 6.8 (d) | ~113.0 | C4, C6, C1 |

| C4-H (aniline) | ~6.5 - 6.7 (dd) | ~118.0 | C2, C6, C5 |

| C5-H (aniline) | ~7.0 - 7.2 (t) | ~129.5 | C1, C3, C4 |

| C6-H (aniline) | ~6.7 - 6.9 (d) | ~114.0 | C2, C4, C5 |

| C1 (aniline) | - | ~148.0 | - |

Note: Predicted values are based on data for structurally similar compounds such as N-cyclopentylaniline, 3-(methylsulfanyl)aniline, and N-methyl-3-(methylsulfanyl)aniline. Actual experimental values may vary.

The N-cyclopentyl group and the C-N bond are subject to conformational dynamics. Variable-temperature (VT) NMR studies can provide insights into these processes. nih.govnih.gov By monitoring the NMR spectra at different temperatures, it would be possible to study the ring-puckering of the cyclopentyl group and the rotational barrier around the C(aryl)-N bond. At low temperatures, distinct signals for axial and equatorial protons on the cyclopentyl ring might be observable, which would coalesce at higher temperatures as the rate of conformational exchange increases. beilstein-journals.org This allows for the calculation of the activation energy for these dynamic processes.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a sharp N-H stretching vibration around 3400 cm⁻¹. libretexts.orgresearchgate.net The aromatic C-H stretching would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclopentyl and methyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1600-1450 cm⁻¹ region. C-N stretching and N-H bending vibrations would also be present in the fingerprint region (1400-1000 cm⁻¹). The C-S stretching vibration is typically weak and appears in the 700-600 cm⁻¹ range. thermofisher.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in Raman spectra. A prominent feature would be the C-S stretching mode, which can be more easily identified than in the IR spectrum. kfupm.edu.saspectroscopyonline.comresearchgate.net The S-CH₃ symmetric and asymmetric stretching vibrations would also be observable. acs.org

Table 2: Predicted Vibrational Frequencies for N-cyclopentyl-3-(methylsulfanyl)aniline

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3400 (sharp) | Weak |

| Aromatic C-H Stretch | ~3050 | Strong |

| Aliphatic C-H Stretch | ~2960, ~2870 | Strong |

| C=C Aromatic Stretch | ~1600, ~1580, ~1480 | Strong |

| N-H Bend | ~1520 | Weak |

| C-N Stretch | ~1320-1250 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. core.ac.uk For N-cyclopentyl-3-(methylsulfanyl)aniline (C₁₂H₁₇NS), the expected exact mass would be calculated and compared to the experimental value.

The fragmentation pattern in electron ionization (EI) mass spectrometry would provide further structural information. Key fragmentation pathways would likely include:

Alpha-cleavage: The most characteristic fragmentation for N-alkylanilines involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org For this molecule, this would involve the loss of a C₄H₈ fragment from the cyclopentyl ring, leading to a prominent ion.

Loss of the alkyl group: Cleavage of the N-cyclopentyl bond would result in the loss of a cyclopentyl radical (•C₅H₉), yielding an ion corresponding to 3-(methylsulfanyl)aniline.

Fragmentation of the methylsulfanyl group: Loss of a methyl radical (•CH₃) from the molecular ion to form a thionium (B1214772) ion is a possible pathway. Subsequent loss of a thioformyl (B1219250) radical (•CHS) could also occur.

Table 3: Predicted Key Fragments in the Mass Spectrum of N-cyclopentyl-3-(methylsulfanyl)aniline

| m/z (predicted) | Identity of Fragment |

|---|---|

| 207 | [M]⁺• (Molecular Ion) |

| 192 | [M - CH₃]⁺ |

| 138 | [M - C₅H₉]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aniline chromophore is expected to show characteristic absorption bands. The presence of the electron-donating amino group and the sulfur-containing substituent would influence the position and intensity of these bands. youtube.com

Typically, anilines exhibit two main absorption bands:

An intense band around 230-240 nm, corresponding to a π→π* transition of the benzene (B151609) ring.

A weaker band around 280-290 nm, also a π→π* transition, which is sensitive to substitution on the aromatic ring. researchgate.netresearchgate.netrsc.org

The methylsulfanyl group, with its lone pairs of electrons on the sulfur atom, can participate in conjugation with the aromatic ring, likely causing a red shift (shift to longer wavelength) of these absorption maxima compared to unsubstituted aniline. rsc.org The N-cyclopentyl group, being an alkyl substituent, would have a minor electronic effect.

Table 4: Predicted UV-Vis Absorption Data for N-cyclopentyl-3-(methylsulfanyl)aniline in a Non-polar Solvent

| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* | ~240-250 | High |

Theoretical and Computational Chemistry of N Cyclopentyl 3 Methylsulfanyl Aniline

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Properties and Molecular Geometry

Theoretical calculations for substituted anilines have demonstrated that the geometry of the amino group and the aromatic ring can be significantly affected by substituents. researchgate.net For N-cyclopentyl-3-(methylsulfanyl)aniline, the bulky cyclopentyl group likely influences the pyramidalization at the nitrogen atom and its orientation relative to the phenyl ring. The methylsulfanyl group, with its sulfur atom, introduces p-orbitals that can interact with the π-system of the benzene (B151609) ring, thereby modifying the electronic landscape.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity and electronic transitions within a molecule. libretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. libretexts.org For aniline (B41778) and its derivatives, the HOMO is typically characterized by significant contributions from the nitrogen lone pair and the π-system of the benzene ring, while the LUMO is predominantly located on the aromatic ring's π* orbitals. researchgate.net

The introduction of the N-cyclopentyl and 3-(methylsulfanyl) substituents is expected to modulate the energies and distributions of these frontier orbitals. The electron-donating nature of the amino group generally raises the HOMO energy, making the molecule more susceptible to electrophilic attack. The methylsulfanyl group can also contribute to the HOMO, potentially further increasing its energy level. Computational studies on similar molecules show that the distribution of the HOMO and LUMO is spread across the aromatic system and the heteroatoms. sciensage.info The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. sciensage.info

Table 1: Predicted Frontier Molecular Orbital Energies of Substituted Anilines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | -5.5 | -0.3 | 5.2 |

| 4-Aminoaniline | -5.0 | -0.4 | 4.6 |

Note: This table presents representative data for illustrative purposes based on general knowledge of substituted anilines and is not specific to N-cyclopentyl-3-(methylsulfanyl)aniline.

The charge distribution within N-cyclopentyl-3-(methylsulfanyl)aniline is non-uniform due to the different electronegativities of the atoms and the presence of electron-donating groups. Molecular electrostatic potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. thaiscience.inforesearchgate.net In MEP maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas. thaiscience.info

For aniline, the most negative potential is typically located near the nitrogen atom, reflecting the high electron density of the lone pair. researchgate.netresearchgate.net The introduction of the methylsulfanyl group is expected to create another region of negative potential around the sulfur atom. The aromatic ring will exhibit a complex potential surface with variations influenced by both substituents. The hydrogen atoms of the amino group and the cyclopentyl ring will likely be regions of positive potential. thaiscience.inforesearchgate.net

Conformational Landscapes and Energy Minimization Studies

The presence of the flexible cyclopentyl group attached to the nitrogen atom gives rise to a complex conformational landscape for N-cyclopentyl-3-(methylsulfanyl)aniline. Conformational analysis is essential for identifying the most stable three-dimensional arrangements of the molecule. libretexts.orgyoutube.com Energy minimization studies, often performed using molecular mechanics or quantum chemical methods, can predict the relative energies of different conformers. colostate.edu

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption maxima)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data for structure verification.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The chemical shifts are sensitive to the electronic environment of each nucleus, making them a powerful tool for structural elucidation.

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of the molecule can be calculated using DFT. asianpubs.orgglobalresearchonline.netmaterialsciencejournal.org These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. asianpubs.orgglobalresearchonline.netmaterialsciencejournal.org For aniline derivatives, characteristic vibrational modes include N-H stretching, C-N stretching, and various aromatic ring vibrations. asianpubs.orgmaterialsciencejournal.orgresearchgate.net The presence of the cyclopentyl and methylsulfanyl groups will introduce additional vibrational modes.

Table 2: Predicted Vibrational Frequencies for Aniline

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| NH₂ symmetric stretch | 3430 |

| NH₂ asymmetric stretch | 3515 |

| C-N stretch | 1280 |

Note: This table provides representative theoretical data for the parent aniline molecule for illustrative purposes.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. iosrjournals.org Aniline and its derivatives typically exhibit π → π* transitions in the UV region. wikipedia.org The positions of the absorption maxima (λ_max) are influenced by the substituents on the aromatic ring. wikipedia.org The N-cyclopentyl and 3-(methylsulfanyl) groups are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted aniline due to their electron-donating effects and extension of the chromophore.

Molecular Modeling of Intermolecular Interactions and Self-Assembly Tendencies

The nature of intermolecular interactions is crucial for understanding the properties of N-cyclopentyl-3-(methylsulfanyl)aniline in the condensed phase. The molecule possesses several features that can participate in non-covalent interactions. The N-H group can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. The aromatic ring can engage in π-π stacking interactions.

Molecular modeling can be used to study the formation of dimers and larger aggregates, providing insights into potential self-assembly behaviors. mdpi.com The strength and geometry of these intermolecular interactions, which include hydrogen bonds and van der Waals forces, determine the packing of molecules in a crystal lattice and influence physical properties such as melting point and solubility. mdpi.com

Charge-Transfer Complex Formation and Theoretical Characterization

Aniline and its derivatives are known to act as electron donors in the formation of charge-transfer (CT) complexes with suitable electron acceptors. researchgate.net The presence of the electron-donating N-cyclopentyl and methylsulfanyl groups enhances the electron-donating ability of the aniline ring in N-cyclopentyl-3-(methylsulfanyl)aniline, making it a good candidate for forming CT complexes.

Theoretical methods can be employed to study the formation and properties of such complexes. nih.gov By modeling the interaction of N-cyclopentyl-3-(methylsulfanyl)aniline with a known electron acceptor, it is possible to calculate the binding energy, geometry, and electronic spectrum of the resulting CT complex. nih.gov The calculations can also predict the characteristic charge-transfer band in the UV-Vis spectrum, which arises from the transition of an electron from the HOMO of the donor (N-cyclopentyl-3-(methylsulfanyl)aniline) to the LUMO of the acceptor.

Applications in Advanced Organic Synthesis and Catalysis

N-cyclopentyl-3-(methylsulfanyl)aniline as a Versatile Synthetic Building Block

The utility of N-cyclopentyl-3-(methylsulfanyl)aniline as a foundational element in organic synthesis is demonstrated by its application as a precursor for various heterocyclic compounds and its participation in complex reaction cascades.

Precursor for Nitrogen- and Sulfur-Containing Heterocycles

Nitrogen and sulfur-containing heterocycles are core structures in many biologically active compounds and pharmaceuticals. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com N-cyclopentyl-3-(methylsulfanyl)aniline and its parent compound, 3-(methylsulfanyl)aniline, are key starting materials for the synthesis of a range of these important molecular frameworks.

Pyrido[2,3-d]pyrimidines : A notable application of 3-(methylsulfanyl)aniline is in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov Specifically, it is used to synthesize PD-173955, a compound known to target the ephrin receptor (EPH) family of proteins, which are often overexpressed in various cancers. nih.gov The synthesis involves the reaction of 3-methylthio-aniline with a suitable pyrimidine (B1678525) precursor in the presence of an acid catalyst like camphorsulfonic acid. nih.gov The pyrido[2,3-d]pyrimidine scaffold is significant in medicinal chemistry, with derivatives like PD-0332991 being investigated as highly specific inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). nih.govacs.org

Indoles : The synthesis of indole (B1671886) rings can be achieved through various methods involving aniline (B41778) derivatives. acs.org Organocatalytic asymmetric [3+2] cascade cyclizations of simple anilines with pyrazolinone ketimines represent an efficient route to chiral tetrahydroindole structures. acs.org This highlights the potential of substituted anilines like N-cyclopentyl-3-(methylsulfanyl)aniline to serve as precursors for complex, optically active indole derivatives.

Pyrazoles : Pyrazole (B372694) derivatives are another class of heterocycles with significant medicinal importance, often found in drugs like Celecoxib. nih.gov The synthesis of pyrazoles frequently involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. While direct synthesis from N-cyclopentyl-3-(methylsulfanyl)aniline is not prominently documented, the aniline group can be chemically transformed into a hydrazine moiety, which can then participate in pyrazole ring formation.

Oxindoles : The synthesis of oxindoles, a core structure in many alkaloids and pharmaceuticals, can also be initiated from aniline derivatives. Modern synthetic methods continue to be developed for creating these valuable heterocyclic systems.

| Heterocycle | Synthetic Application Example | Key Reactant(s) |

| Pyrido[2,3-d]pyrimidine | Synthesis of PD-173955, an ephrin receptor inhibitor. nih.gov | 3-(methylsulfanyl)aniline, dichlorophenyl-methyl-pyridopyrimidinone |

| Indole | Asymmetric synthesis of chiral tetrahydroindoles. acs.org | Aniline derivatives, pyrazolinone ketimines |

| Pyrazole | General synthesis of pyrazole rings. nih.gov | Hydrazine derivatives (can be formed from anilines), 1,3-dicarbonyl compounds |

| Oxindole (B195798) | General synthesis of oxindole frameworks. | Aniline derivatives |

Reactant in Multi-Component and Domino Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step, and domino (or cascade) reactions, involving sequential intramolecular transformations, are highly efficient strategies for building molecular complexity. researchgate.net Aniline derivatives are frequently employed in these processes. For instance, the Povarov reaction, a multicomponent process to form tetrahydroquinolines, often uses an aniline, an aldehyde, and an alkene. The structural features of N-cyclopentyl-3-(methylsulfanyl)aniline make it a suitable candidate for such advanced reactions, allowing for the rapid assembly of complex heterocyclic systems.

Ligand Design and Coordination Chemistry for Metal Catalysis

The nitrogen atom in aniline derivatives can coordinate with transition metals, making them valuable components of ligands for catalysis. The electronic and steric properties of the aniline can be fine-tuned by substituents, influencing the activity and selectivity of the metal catalyst.

Aniline Derivatives in Palladium- and Nickel-Catalyzed Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov Aniline derivatives play a dual role in this area: they can be substrates in C-N coupling reactions (like the Buchwald-Hartwig amination) or be incorporated into the structure of the ligand that coordinates the metal center. acs.orgnih.govsemanticscholar.org

Palladium Catalysis : In palladium-catalyzed reactions, aniline derivatives are crucial for the synthesis of pharmaceuticals, organic materials, and more complex ligands. acs.orgsemanticscholar.org For example, a Pd/S,O-ligand-based catalyst has been developed for the highly para-selective C–H olefination of a broad range of aniline derivatives under mild conditions. nih.govacs.org The development of specialized ligands, often incorporating amine functionalities, has been key to the widespread adoption of these methods. acs.org

Nickel Catalysis : Nickel catalysts are an attractive, more earth-abundant alternative to palladium for cross-coupling reactions. nih.govacs.orgbohrium.com Nickel(II) catalysts have been effectively used for the C-H thiolation of aniline derivatives. researchgate.net Furthermore, nickel-catalyzed systems, often using ligands like 1,1'-bis(diphenylphosphino)ferrocene (DPPF), are capable of converting aryl chlorides into a wide array of aniline derivatives. acs.org

Chiral Analogues in Asymmetric Catalysis

The synthesis of single-enantiomer compounds is critical in the pharmaceutical industry. Chiral amines are widely used in asymmetric synthesis, acting as chiral building blocks, resolving agents, or components of chiral catalysts. researchgate.netnih.govsigmaaldrich.com Chiral analogues of N-cyclopentyl-3-(methylsulfanyl)aniline could be developed where a stereocenter is introduced, for example, on the cyclopentyl ring. Such chiral aniline derivatives can be incorporated into ligands for transition metals like iridium, rhodium, or nickel. researchgate.netrsc.org These chiral metal complexes can then catalyze reactions, such as asymmetric hydrogenation, to produce enantiomerically enriched products. nih.gov For example, chiral nickel catalysts derived from chiral anilines have been synthesized and used for the isoselective polymerization of trans-2-butene. rsc.org

Role in the Synthesis of Functional Organic Materials and Polymers

Aniline itself is a foundational monomer for producing polyaniline (PANI), one of the most studied conducting polymers. nih.govwikipedia.org By using substituted aniline derivatives like N-cyclopentyl-3-(methylsulfanyl)aniline as monomers, new polymers with tailored properties can be synthesized. rsc.orgresearchgate.net

The substituents on the aniline ring—in this case, the N-cyclopentyl and 3-methylsulfanyl groups—can significantly influence the resulting polymer's characteristics. rsc.org These modifications can affect:

Solubility : Introducing bulky groups like cyclopentyl can enhance the polymer's solubility in common organic solvents, which is advantageous for processing and forming thin films. researchgate.net

Morphology : The substituent can alter the surface structure of the polymer, changing it from a hierarchical structure to a more spherical one. rsc.org

Electronic Properties : The electron-donating or -withdrawing nature of the substituents impacts the electronic and, consequently, the electrical properties of the polymer. researchgate.net

These modified polymers have potential applications in various fields, including the development of chemical sensors for detecting substances like moisture and ammonia, anti-corrosion coatings, and other advanced electronic materials. nih.govrsc.orgnbinno.com

| Research Area | Application of Aniline Derivative | Potential Impact of N-cyclopentyl-3-(methylsulfanyl)aniline Structure |

| Polymer Synthesis | Monomer for creating Polyaniline (PANI) derivatives. rsc.org | Enhanced solubility, modified surface morphology, tailored electronic properties. researchgate.net |

| Functional Materials | Building block for organic functional materials. nbinno.com | Creation of materials for chemical sensors, electronics, and coatings. nih.gov |

Design of Chemically Active Probes for Mechanistic Chemical Biology

Following a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the application of N-cyclopentyl-3-(methylsulfanyl)aniline in the design of chemically active probes for mechanistic chemical biology. Research detailing the use of this particular compound as a scaffold or key intermediate in the development of probes to investigate biological mechanisms is not available in the public domain.

Therefore, a detailed discussion, including research findings and data tables on this specific topic, cannot be provided.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Atom-Economical Synthetic Routes

Future research will undoubtedly focus on developing greener and more efficient methods for the synthesis of N-cyclopentyl-3-(methylsulfanyl)aniline. Traditional methods for forming C-N and C-S bonds often rely on multi-step processes, harsh reaction conditions, and the use of stoichiometric reagents that generate significant waste. Modern synthetic strategies are increasingly guided by the principles of green chemistry, aiming for high atom economy, reduced energy consumption, and the use of environmentally benign reagents and solvents.

One promising approach is the direct C-H amination of arenes, which could allow for the introduction of the cyclopentylamino group onto a 3-(methylsulfanyl)benzene scaffold in a single step, avoiding the need for pre-functionalized starting materials like aryl halides. For instance, iron-promoted C-H amination reactions have been developed for the synthesis of N-alkyl anilines from simple arenes under mild conditions, offering a more sustainable alternative to traditional cross-coupling methods. acs.org Similarly, chemoenzymatic methods, utilizing enzymes like nitroreductases, present a highly selective and environmentally friendly route for the synthesis of functionalized anilines, operating at room temperature in aqueous buffers and eliminating the need for high-pressure hydrogen gas and precious-metal catalysts. nih.govacs.org These biocatalytic approaches could be adapted for the synthesis of precursors to N-cyclopentyl-3-(methylsulfanyl)aniline.

Another key area is the development of catalytic processes that utilize abundant and non-toxic metals, moving away from a reliance on precious metals like palladium. The synthesis of anilines from readily available cyclohexanones using a Pd/C–ethylene (B1197577) system represents a step towards using more accessible starting materials. bohrium.com Future work could focus on replacing palladium with more earth-abundant catalysts.

Exploration of Novel Reactivity via Photocatalysis and Electrochemistry

Photocatalysis and electrochemistry are emerging as powerful tools in organic synthesis, offering unique reaction pathways that are often inaccessible through traditional thermal methods. These techniques utilize light or electricity, respectively, to generate highly reactive intermediates under mild conditions, providing green and efficient alternatives for bond formation.

Photocatalysis: Visible-light photocatalysis can facilitate the formation of both C-N and C-S bonds. For the aniline (B41778) moiety, photocatalytic methods have been developed for the selective hydrogenation of nitrobenzenes to anilines and for C-N bond coupling reactions. beilstein-journals.orgnih.gov These reactions often proceed at room temperature, using light as a traceless reagent. For the methylsulfanyl group, photocatalysis has been successfully applied to a variety of C-S bond-forming reactions, including the coupling of thiols with alkenes (thiol-ene reaction). beilstein-journals.org Future research could explore the direct photocatalytic coupling of cyclopentylamine (B150401) with a suitable 3-(methylsulfanyl)benzene derivative or the photocatalytic introduction of the methylsulfanyl group onto an N-cyclopentylaniline scaffold.

Electrochemistry: Electrosynthesis offers a reagent-free method for oxidation and reduction, where the electrode acts as a "green" oxidant or reductant. Electrochemical methods have been demonstrated for the synthesis of N-alkylated anilines and for the formation of C-S bonds. nih.govacs.org For example, electrochemical oxidative C-H/N-H cross-coupling reactions are a promising avenue for forming the N-cyclopentyl bond directly on the aniline ring. nih.gov Similarly, the electrochemical formation of C-S bonds from CO2 and small molecule sulfur species points towards novel and sustainable ways to construct the methylsulfanyl moiety. beilstein-journals.org The application of these electrochemical strategies could lead to more efficient and environmentally friendly syntheses of N-cyclopentyl-3-(methylsulfanyl)aniline and its derivatives.

High-Throughput Experimentation and Automated Synthesis for Derivatives

To explore the potential applications of N-cyclopentyl-3-(methylsulfanyl)aniline, for example in medicinal chemistry or materials science, it is often necessary to synthesize a library of related derivatives with varied substituents. High-throughput experimentation (HTE) and automated synthesis platforms are becoming indispensable for accelerating this process.

Automated systems, particularly those based on flow chemistry, can perform numerous reactions in parallel or in rapid succession, dramatically reducing the time required for library synthesis and reaction optimization. nih.govlabmanager.com For instance, an automated electrochemical flow platform can be used for the rapid synthesis of a library of compounds, allowing for the efficient exploration of the chemical space around a lead molecule. nih.gov Such a platform could be employed to vary the substituents on the aniline ring or to replace the cyclopentyl and methylsulfanyl groups with other functionalities, quickly generating a diverse set of analogues of N-cyclopentyl-3-(methylsulfanyl)aniline for screening.

These automated systems can be programmed to perform multi-step syntheses without the need for manual intervention, including purification and analysis steps. chemrxiv.orgresearchgate.net This not only increases the speed of discovery but also improves the reproducibility of the synthetic procedures. The use of robotic systems for the automated synthesis of small-molecule libraries is becoming more common and could be a powerful tool for developing derivatives of the target compound. nih.gov

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new reactions, thereby guiding experimental design and reducing the number of failed experiments.

For a molecule like N-cyclopentyl-3-(methylsulfanyl)aniline, ML models could be used to predict the optimal conditions for its synthesis. For example, machine learning algorithms have been successfully used to predict the yield of C-N cross-coupling reactions, a key step in the synthesis of many aniline derivatives. nih.govprinceton.edu By training on large datasets of similar reactions, these models can suggest the best combination of catalyst, solvent, and other reaction parameters, saving significant time and resources in the lab. digitellinc.comnih.govchemrxiv.org

Beyond reaction prediction, AI is also being used for the de novo design of molecules with specific desired properties. researchgate.netarxiv.orgnih.gov If N-cyclopentyl-3-(methylsulfanyl)aniline were identified as a hit compound in a drug discovery screen, generative AI models could design novel derivatives with improved potency, selectivity, or pharmacokinetic properties. These models can explore a vast virtual chemical space to propose new molecules that are likely to be active, which can then be prioritized for synthesis.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a wealth of information about reaction kinetics, intermediates, and the influence of different parameters.

For the synthesis of N-cyclopentyl-3-(methylsulfanyl)aniline, techniques like in situ Fourier-transform infrared (FTIR) spectroscopy could be used to track the concentration of reactants, products, and key intermediates throughout the reaction. researchgate.netrsc.orgresearchgate.netyoutube.comxjtu.edu.cn This real-time data can be used to build accurate kinetic models of the reaction, leading to a more rational approach to optimization.

Operando spectroscopy, which combines a spectroscopic measurement with a simultaneous measurement of the catalytic activity, is particularly powerful for studying catalytic reactions. spectroscopyonline.comornl.govnih.gov For example, operando Raman spectroscopy can be used to observe the structure of a catalyst under actual reaction conditions, providing insights into the nature of the active sites and the mechanism of catalysis. researchgate.netrsc.org Applying such techniques to the catalytic synthesis of N-cyclopentyl-3-(methylsulfanyl)aniline could lead to the development of more efficient and robust catalytic systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-3-(methylsulfanyl)aniline, and how can reaction efficiency be monitored?

- Methodological Answer :

- Route 1 : React 3-(methylsulfanyl)aniline with cyclopentyl bromide under Buchwald-Hartwig amination conditions (Pd catalyst, ligand, base). Monitor intermediates via TLC or HPLC.

- Route 2 : Introduce the cyclopentyl group via reductive amination using cyclopentanone and NaBH₃CN. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

- Efficiency Metrics : Track yield (%) and purity (HPLC >95%) across steps. Use GC-MS or LC-MS to confirm molecular weight (C₁₂H₁₇NS, MW 207.34) .

Q. Which spectroscopic techniques are most effective for characterizing N-cyclopentyl-3-(methylsulfanyl)aniline?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm, aromatic protons at δ 6.5–7.3 ppm). Compare to analogs like N-(1H-indol-3-ylmethyl)-3-(methylsulfanyl)aniline .

- IR Spectroscopy : Identify N–H stretch (~3400 cm⁻¹) and C–S vibration (~650 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 208.1 (Q-TOF MS).

- Elemental Analysis : Validate C, H, N, S composition (theoretical: C 69.52%, H 8.27%, N 6.76%, S 15.45%) .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the electronic properties of the aniline ring compared to other substituents?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to compare electron density maps. The –SMe group is electron-donating via resonance, increasing ring nucleophilicity versus electron-withdrawing groups (e.g., –NO₂).

- Experimental Validation : Measure Hammett σₚ constants using substituent-dependent reactions (e.g., nitration rates). Compare to analogs like 3-nitroaniline .

Q. What experimental strategies resolve contradictions in crystallographic data during structural determination?

- Methodological Answer :

- High-Resolution Data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to resolve ambiguities in cyclopentyl conformation.

- Refinement Tools : Use SHELXL for anisotropic displacement parameters. Address twinning with TWINLAW if Rint > 0.1. Validate H-bonding (N–H⋯S) via SHELXPRO .

- Cross-Validation : Compare with PXRD patterns to confirm bulk crystallinity .

Q. What methodologies study the environmental degradation pathways of N-cyclopentyl-3-(methylsulfanyl)aniline in soil systems?

- Methodological Answer :

- Soil Column Experiments : Simulate leaching using spiked soil (0.1–10 mg/kg). Monitor degradation via LC-MS/MS.

- Microbial Consortia : Isolate strains from aniline-contaminated sites. Test degradation efficiency under aerobic/anaerobic conditions.

- Metabolite Identification : Detect intermediates (e.g., sulfoxide derivatives) using HRMS. Reference aniline dioxygenase pathways .

Q. How can computational chemistry predict the coordination behavior of N-cyclopentyl-3-(methylsulfanyl)aniline in metal complexes?

- Methodological Answer :

- Ligand Design : Model metal binding sites (N, S) using molecular docking (AutoDock Vina). Compare with Schiff base analogs (e.g., 2-(methylsulfanyl)-N-(pyrrol-2-ylmethylene)aniline) .

- Spectroscopic Validation : Synthesize Cu(II) complexes and analyze UV-Vis (d→d transitions) and EPR (g⊥ > g∥ for square-planar geometry).

- Stability Constants : Determine logK via potentiometric titration (25°C, I = 0.1 M NaClO₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.